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molecular formula C10H13NO3 B8432864 Ethyl 3-(3-hydroxypyridin-2-yl)propanoate

Ethyl 3-(3-hydroxypyridin-2-yl)propanoate

Cat. No. B8432864
M. Wt: 195.21 g/mol
InChI Key: YYQIPQVKWQEMIY-UHFFFAOYSA-N
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Patent
US09181277B2

Procedure details

To a solution of LiAlH4 (0.94 g) in THF was added ethyl 3-(3-hydroxypyridin-2-yl)propanoate (2.40 g) slowly at 0° C. The reaction mixture was stirred for 5 h at room temperature under N2, then cooled to rt and quenched with water at 0° C. The mixture was filtered. The filtrate was concentrated in vacuo to give the compound as yellow oil (0.95 g, 50%), and the crude product was used for the next step without further purification. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 154.7 (M+1).
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH:7][C:8]1[C:9]([CH2:14][CH2:15][C:16](OCC)=[O:17])=[N:10][CH:11]=[CH:12][CH:13]=1>C1COCC1>[OH:17][CH2:16][CH2:15][CH2:14][C:9]1[C:8]([OH:7])=[CH:13][CH:12]=[CH:11][N:10]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.94 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
2.4 g
Type
reactant
Smiles
OC=1C(=NC=CC1)CCC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 h at room temperature under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
CUSTOM
Type
CUSTOM
Details
quenched with water at 0° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OCCCC1=NC=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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